2'-Fluoro[1,1'-biphenyl]-2-amine
Description
Contextualization within Biphenylamine Chemistry and Derivatives
Biphenylamines are a class of organic compounds characterized by a biphenyl (B1667301) backbone with an attached amine group. This structural motif is a cornerstone in the synthesis of a wide array of more complex molecules. The introduction of a fluorine atom to this scaffold, as seen in 2'-Fluoro[1,1'-biphenyl]-2-amine, imparts unique physicochemical properties. Fluorine's high electronegativity and relatively small size can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.govrsc.orgfrontiersin.org These characteristics make fluorinated biphenylamines particularly attractive in drug discovery and materials science. nih.govnih.govfrontiersin.org
The 2-aminobiphenyl (B1664054) scaffold itself is a precursor for various heterocyclic compounds, such as carbazoles, which are important in medicinal chemistry due to their wide range of biological activities. researchgate.netuib.no The synthesis of biphenylamine derivatives is often achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. ajrconline.orgsci-hub.sersc.org This reaction typically involves the coupling of an aryl halide with an aryl boronic acid, catalyzed by a palladium complex. ajrconline.orgrsc.org Other methods, like the Ullmann condensation, provide alternative routes to these structures. wikipedia.orgorganic-chemistry.org
Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research
The significance of this compound in modern research lies in its utility as a versatile intermediate. The presence of the amine and fluoro groups on the biphenyl structure allows for a variety of chemical transformations, making it a key component in the synthesis of more complex molecules with desired properties.
In medicinal chemistry, the incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. nih.govnih.govrsc.orgfrontiersin.org The fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life. nih.gov The 2-aminobiphenyl moiety is a recognized "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity. This makes derivatives of this compound promising candidates for the development of new therapeutic agents. ontosight.ai For example, the broader class of biphenyl derivatives has shown a wide range of biological activities, including as anti-inflammatory agents and in other therapeutic areas. rsc.org
In organic synthesis, this compound and its analogs are valuable for creating complex molecular architectures. The amine group can be readily modified or used as a directing group in further synthetic steps. The fluorine atom, while influencing the electronic properties of the rings, is generally stable under many reaction conditions. The synthesis of various substituted biphenylamines, including those with fluorine, is an active area of research, with a focus on developing more efficient and environmentally friendly catalytic systems. ajrconline.orgsci-hub.se
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 316-61-0 |
| Molecular Formula | C₁₂H₁₀FN |
| Molecular Weight | 187.21 g/mol |
Table 2: Common Synthetic Reactions for Biphenylamine Derivatives
| Reaction Name | Description | Key Reagents |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. ajrconline.orgsci-hub.sersc.org | Palladium catalyst, base, organoboron compound, organohalide. ajrconline.orgrsc.org |
| Ullmann Condensation | A copper-catalyzed reaction that forms aryl-aryl or aryl-heteroatom bonds. wikipedia.orgorganic-chemistry.org | Copper catalyst, high temperatures. wikipedia.org |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. | Palladium catalyst, phosphine (B1218219) ligand, base. |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMELKKXQAQGQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of 2 Fluoro 1,1 Biphenyl 2 Amine Analogs
Electrophilic and Nucleophilic Substitution Reactions on Fluoro-Biphenyl Systems
The reactivity of fluoro-biphenyl systems in substitution reactions is dictated by the electronic properties of the substituents on the aromatic rings.
Electrophilic Aromatic Substitution: In electrophilic aromatic substitution, the substitution pattern is largely controlled by the directing effects of the existing groups. For an analog like 2'-Fluoro[1,1'-biphenyl]-2-amine, the amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. The fluorine atom, while being deactivating due to its high electronegativity (inductive effect), is also ortho-, para-directing due to resonance effects where its lone pairs can donate electron density to the ring. quora.com
When both an amino group and a fluorine atom are present, the powerful activating effect of the amino group generally dominates the regioselectivity of the reaction. Therefore, incoming electrophiles will preferentially add to the positions ortho and para to the amino group. The biphenyl (B1667301) system itself is more reactive than benzene (B151609) in electrophilic substitution. quora.comyoutube.com
Nucleophilic Aromatic Substitution (SNA_r): Fluoro-biphenyl systems can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. The fluorine atom itself can act as a leaving group in S_NAr reactions, although it is less reactive than heavier halogens like chlorine or bromine in this regard. rsc.org The reactivity towards nucleophilic attack is enhanced on aromatic rings that are electron-deficient. researchgate.net For instance, the reaction of a fluorinated biphenyl with a nucleophile like sodium methoxide (B1231860) can lead to the substitution of the fluorine atom. nih.gov The rate and feasibility of such reactions depend on the specific substitution pattern and the reaction conditions employed. researchgate.net
Oxidative and Reductive Transformations of Biphenylamines
The amino group and the aromatic rings of biphenylamines are susceptible to both oxidation and reduction.
Oxidative Transformations: The amino group of biphenylamines can be oxidized to various functional groups, such as nitroso, nitro, or can lead to the formation of colored products through oxidative coupling. dntb.gov.ua Electrocatalytic oxidation of aromatic amines like 4-aminobiphenyl (B23562) has been shown to proceed via the formation of transformation products, ultimately leading to mineralization. nih.gov The oxidation can be influenced by the presence of other substituents on the biphenyl rings. icp2025.de
Reductive Transformations: Reductive transformations of biphenylamines typically target other functional groups present on the rings, such as nitro or carbonyl groups, as the amine is already in a reduced state. For example, a nitrobiphenylamine can be reduced to a diaminobiphenyl. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reductions with metals in acidic media are common methods. These transformations are fundamental in synthesizing various substituted biphenyls.
Regioselective Functionalization of Biaryl-2-amines
Achieving regioselectivity in the functionalization of biaryl-2-amines is a significant challenge in synthetic chemistry. pku.edu.cn The primary amino group in biaryl-2-amines can act as a directing group, enabling the selective functionalization of specific C-H bonds. scilit.com Palladium-catalyzed reactions have emerged as powerful tools for this purpose, allowing for the introduction of various functional groups with high regioselectivity. acs.orgnih.gov For example, palladium-catalyzed reactions can be used for the interannular C-H amination of biaryl amines to synthesize 2,2'-diaminobiaryls. rsc.org
A notable example of regioselective functionalization is the palladium-catalyzed C-H acylation of biaryl-2-amines. acs.orgnih.gov This reaction allows for the direct introduction of an acyl group at the C-H bond ortho to the directing amino group.
The generally accepted mechanism for this type of reaction involves a catalytic cycle that can be broken down into the following key steps: snnu.edu.cnmdpi.comacs.org
C-H Activation: The reaction initiates with the coordination of the palladium(II) catalyst to the amino group of the biaryl-2-amine. This is followed by the cleavage of the ortho C-H bond to form a six-membered palladacycle intermediate. This step is often the rate-determining step of the catalytic cycle. mdpi.com
Oxidative Addition or Insertion: An acyl source, such as an aldehyde, then interacts with the palladacycle. This can proceed through different pathways. In one proposed mechanism involving aldehydes, an acyl radical is generated, which then undergoes oxidative addition to the Pd(II) center to form a Pd(IV) intermediate. mdpi.com
Reductive Elimination: The final step is the reductive elimination from the palladium intermediate, which forms the C-C bond between the aryl ring and the acyl group. This step regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle. acs.orgnih.gov
This process provides an efficient route to acylated biaryl-2-amines, which are valuable building blocks in organic synthesis. acs.orgnih.gov
Influence of Fluoro-Substitution on Reaction Pathways and Selectivity
The presence of a fluorine substituent can significantly influence the reaction pathways and selectivity in the chemistry of biphenylamines. Fluorine's high electronegativity leads to a strong inductive electron-withdrawing effect (-I), while its lone pairs provide a weaker mesomeric or resonance electron-donating effect (+M). nih.gov
This dual electronic nature affects both the reactivity and the regioselectivity of reactions. nih.gov
Reactivity: The strong -I effect of fluorine generally deactivates the aromatic ring towards electrophilic attack. However, its +M effect can partially offset this deactivation and directs incoming electrophiles to the ortho and para positions. nih.gov
Selectivity: In nucleophilic aromatic substitution, the electron-withdrawing nature of fluorine can activate the ring for attack, especially when positioned ortho or para to a leaving group. researchgate.net The small size of the fluorine atom means it exerts a smaller steric effect compared to other halogens like chlorine, which can also influence selectivity. nih.gov In palladium-catalyzed reactions, the electronic properties of the fluoro-substituent can alter the electron density at the catalytic center, thereby influencing the efficiency and outcome of the reaction. acs.org
| Effect of Fluorine Substitution | Influence on Reaction |
| Strong Inductive Withdrawal (-I) | Deactivates the ring towards electrophilic attack. |
| Weak Mesomeric Donation (+M) | Directs electrophiles to ortho/para positions. |
| Small Atomic Size | Minimal steric hindrance compared to other halogens. |
| C-F Bond Strength | Makes fluorine a less common leaving group in S_NAr than other halogens. rsc.org |
Stereochemical Considerations in Substituted Biphenylamine Reactivity
The stereochemistry of substituted biphenylamines can play a crucial role in their reactivity, particularly when considering the phenomenon of atropisomerism. ru.ac.bdacs.org
Biaryl compounds, such as substituted biphenyls, can exhibit a special type of stereoisomerism called atropisomerism. numberanalytics.compharmaguideline.com This arises from hindered rotation around the single bond connecting the two aryl rings. rsc.org If the substituents in the ortho positions of both rings are sufficiently bulky, they will sterically clash and prevent free rotation. ru.ac.bdgovtgirlsekbalpur.com
This restricted rotation can lead to the existence of stable, non-superimposable mirror-image conformers called atropisomers. worldscientific.comwikipedia.org These atropisomers are enantiomers and possess axial chirality, where the axis of chirality is the C-C bond joining the two rings. pharmaguideline.comwikipedia.org
For a biphenyl to be chiral, two conditions must be met: ru.ac.bd
Rotation around the aryl-aryl bond must be restricted.
Neither ring can have a plane of symmetry that is perpendicular to the other ring.
Advanced Spectroscopic and Analytical Characterization Techniques in Biphenylamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. weebly.comslideshare.net
1H NMR Spectral Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of 2'-Fluoro[1,1'-biphenyl]-2-amine, the ¹H NMR spectrum would be expected to show a complex pattern of signals in the aromatic region, typically between 6.5 and 8.0 ppm. The protons on the two phenyl rings will exhibit distinct chemical shifts and coupling patterns due to the presence of the fluorine and amine substituents. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The fluorine atom will induce through-bond coupling with adjacent protons, leading to further splitting of their signals, which is a key characteristic for confirming the substitution pattern.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 8.0 | Multiplet |
| NH₂ | Variable | Broad Singlet |
This table is a prediction based on general principles and data from related compounds.
13C NMR Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The carbon atoms in the aromatic rings will resonate in the typical downfield region of approximately 110-160 ppm. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large coupling constant (¹JCF), resulting in a doublet, a characteristic feature that aids in its assignment. The carbon attached to the amine group (C-N) will also have a characteristic chemical shift.
For the related compound 2-fluorobiphenyl (B19388), ¹³C NMR data is available, showing signals within the expected aromatic region. chemicalbook.com In derivatives, the carbon of the C-F bond shows a prominent signal around 151 ppm with a characteristic doublet due to fluorine-carbon coupling. nih.gov
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to F-coupling) |
| Aromatic C-F | ~150-160 | Doublet |
| Aromatic C-N | ~140-150 | Singlet |
| Other Aromatic C | ~110-140 | Singlet or Doublet |
This table is a prediction based on general principles and data from related compounds.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. beilstein-journals.org For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.
The NIST WebBook provides mass spectral data for the related compound 2-fluorobiphenyl, which has a molecular weight of 172.20 g/mol . nist.govnist.gov The fragmentation pattern in the mass spectrum of this compound would be influenced by the presence of the fluoro and amino groups. Characteristic fragment ions would arise from the loss of small molecules or radicals, such as H, F, NH₂, or HCN, providing valuable structural information. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. semanticscholar.org
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comiosrjournals.org
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group would typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-F stretching vibration is expected to produce a strong absorption band in the range of 1000-1400 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings occur in the 1450-1600 cm⁻¹ region.
The NIST WebBook provides IR spectral data for 2-fluorobiphenyl, which can serve as a reference for the biphenyl (B1667301) core vibrations. nist.gov In related amide derivatives, the presence of characteristic functional groups is confirmed by their respective IR absorption bands. researchgate.netresearchgate.net
Table 3: Key Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Aromatic (C-H) | Stretching | > 3000 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Fluoro (C-F) | Stretching | 1000 - 1400 |
This table is a prediction based on general principles.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. uzh.chelte.hu The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most common transitions are π → π* and n → π*.
The biphenyl system provides an extended conjugation, which typically results in strong π → π* transitions. The presence of the amino group, a chromophore with non-bonding electrons, can lead to n → π* transitions, although these are often weaker. The fluorine atom can have a modest effect on the absorption maxima (λmax). The UV-Vis spectrum of this compound would be expected to show one or more strong absorption bands in the UV region. In derivatives of this compound, UV spectral data has been used for characterization. researchgate.netmdpi.comresearchgate.net For example, in related imine compounds, λmax values are observed around 312-371 nm, attributed to extended conjugation. acs.org
Table 4: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax (nm) |
| π → π | ~200 - 300 |
| n → π | ~300 - 400 |
This table is a prediction based on general principles and data from related compounds.
X-ray Diffraction for Solid-State Structure Determination
While the specific crystal structure of this compound is not publicly available in major crystallographic databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) as of mid-2025, the analysis of closely related fluorinated biphenyl derivatives by XRD demonstrates the power of this technique. acs.orgwikipedia.orgumassd.educrystallography.net For instance, studies on complex fluoro-functionalized imines and other biphenyl compounds have successfully elucidated their solid-state structures, revealing details about bond lengths, bond angles, and the nature of non-covalent interactions such as hydrogen bonds and π-π stacking. acs.org
An XRD analysis of this compound would yield a set of crystallographic parameters that precisely define its solid-state structure. These parameters are essential for understanding its physical properties and for computational modeling studies.
Table 1: Representative Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction
This table is a hypothetical representation of the data that would be generated from an XRD analysis of this compound, based on typical data for small organic molecules.
| Parameter | Description | Example Value |
| Formula | The chemical formula of the compound. | C₁₂H₁₀FN |
| Crystal System | The crystal system to which the compound belongs (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal structure. | P2₁/c |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = X Å, b = Y Å, c = Z Åα = 90°, β = Y.Y°, γ = 90° |
| Dihedral Angle (C-C-C-C) | The torsion angle between the two phenyl rings. | X.X° |
| Hydrogen Bonding | Description of intermolecular hydrogen bonds (e.g., N-H···F or N-H···N). | N-H···F |
| π-π Stacking | Presence and geometry of stacking interactions between aromatic rings. | Present, centroid-to-centroid distance = X.X Å |
Chromatographic Techniques for Purity and Separation Studies
Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used.
HPLC is a robust and widely used technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for the purity analysis of non-volatile and thermally sensitive compounds like aromatic amines. mtoz-biolabs.com The purity of biphenyl amine intermediates is often confirmed by HPLC analysis. sci-hub.se
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For amines, which can exhibit poor peak shape due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to ensure sharp, symmetrical peaks. hplc.eu Purity is determined by integrating the area of the main peak and any impurity peaks, often using a UV detector set to a wavelength where the aromatic compound strongly absorbs. chromatographyonline.com
Table 2: Typical RP-HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Typical Condition | Purpose |
| Column | C18 (Octadecyl-silica), 250 mm x 4.6 mm, 5 µm particle size | Provides a nonpolar stationary phase for hydrophobic interaction. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. hplc.eu |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic component (modifier) of the mobile phase. |
| Gradient | 50% B to 90% B over 20 minutes | Elutes compounds with varying polarities. conicet.gov.ar |
| Flow Rate | 1.0 mL/min | Maintains consistent retention times and separation. conicet.gov.ar |
| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm | Detects aromatic compounds and allows for peak purity assessment. conicet.gov.ar |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. While the biphenyl core is amenable to GC analysis, the presence of the polar -NH₂ group in this compound can lead to challenges such as peak tailing and potential thermal degradation in the hot injection port. restek.comnist.gov
To overcome these issues, derivatization is a common strategy. research-solution.comresearchgate.net The active hydrogens of the amine group are replaced with a less polar, more thermally stable group. Silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylation (e.g., using trifluoroacetic anhydride (B1165640), TFAA) are frequently employed methods. This process increases the volatility of the analyte and reduces its interaction with the stationary phase, resulting in improved peak shape and reproducibility. researchgate.net The use of fluorinated derivatizing agents can also enhance detection sensitivity when using an electron capture detector (ECD) or mass spectrometer. nih.govnih.gov
Analysis is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, coupled to a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern. chemicalbook.comunesp.br
Table 3: General Gas Chromatography (GC) Parameters for Analysis of this compound
| Parameter | Typical Condition (with Derivatization) | Purpose |
| Derivatizing Agent | BSTFA with 1% TMCS, or Heptafluorobutyric anhydride (HFBA) | Increases volatility and thermal stability, reduces peak tailing. researchgate.netnih.gov |
| Column | DB-5ms or HP-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film | A robust, medium-polarity stationary phase suitable for a wide range of analytes. |
| Carrier Gas | Helium or Hydrogen, constant flow mode (e.g., 1.2 mL/min) | Mobile phase for carrying the analyte through the column. |
| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 300 °C, hold for 5 min | Temperature gradient to separate compounds based on boiling point/polarity. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information; FID is a universal carbon detector. |
| Detector Temp. | 280 - 300 °C | Prevents condensation of analytes in the detector. |
Theoretical and Computational Investigations of Fluorinated Biphenyl Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods allow for the detailed exploration of electronic structure and the prediction of chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. bohrium.comcmu.ac.th Studies on fluorinated biphenyl (B1667301) systems often employ hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311+G* to perform geometry optimizations and frequency calculations. nih.govacs.org These calculations ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.govacs.org
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For instance, the HOMO-LUMO energy gap for 1-(4-(tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl) ethenone was calculated to be 4.06 eV, indicating a stable molecule. researchgate.net DFT calculations are also used to determine various global reactivity descriptors that provide insights into the stability and electronic properties of these molecules. researchgate.net
| Parameter | Method/Basis Set | Application |
|---|---|---|
| Geometry Optimization | B3LYP/6-311+G | Finding the minimum energy structure |
| Frequency Analysis | B3LYP/6-311+G | Confirming the nature of stationary points (minimum or transition state) |
| Electronic Properties | DFT | Calculation of HOMO-LUMO energies and reactivity descriptors |
Conformational Analysis and Rotational Energy Barriers
The three-dimensional structure of a molecule is critical to its function. Conformational analysis helps in understanding the different spatial arrangements of atoms (conformers) and the energy associated with them.
The conformation of biphenyl systems is characterized by the dihedral angle (or twist angle) between the two phenyl rings. This angle is a result of the balance between two opposing effects: steric hindrance between the ortho-substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation. ic.ac.uk In 2'-Fluoro[1,1'-biphenyl]-2-amine, the fluorine and amine groups at the ortho positions significantly influence this angle.
Computational methods can be used to calculate the rotational energy barrier, which is the energy required to rotate one phenyl ring relative to the other. For the parent biphenyl molecule, experimental barriers for rotation are approximately 6.0 ± 2.1 kJ/mol at 0° (planar) and 6.5 ± 2.0 kJ/mol at 90° (perpendicular). comporgchem.com High-level calculations, such as CCSD(T) with large basis sets, are often required to accurately reproduce these barriers. comporgchem.com The introduction of substituents, especially in the ortho positions, can dramatically increase the rotational barrier. researchgate.net For example, attaching methyl groups at the ortho-positions increases the rotational barrier to 7-10 kcal/mol. researchgate.net
| Molecule | Transition State Angle | Calculated Barrier (kJ/mol) | Method |
|---|---|---|---|
| Biphenyl | 0° | ~8.0 | CCSD(T)/extrapolated basis set |
| Biphenyl | 90° | ~8.3 | CCSD(T)/extrapolated basis set |
| Ortho-methylated biphenyls | - | 29-42 | Not specified |
Analysis of Intermolecular Interactions and Charge Distribution
Understanding how molecules interact with each other and the distribution of charge within a molecule is crucial for predicting their physical and chemical properties.
Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge transfer and intra- and intermolecular interactions. acs.org It provides a description of the Lewis-like chemical bonding in a molecule. faccts.de NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital. acs.org These interactions, often referred to as hyperconjugation, can play a significant role in determining the conformational preferences of molecules. msu.edu For example, in 1,2-difluoroethane, hyperconjugative interactions between the C-H bonds and the C-F antibonding orbitals are thought to stabilize the gauche conformer over the anti conformer. msu.edu
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing different potential values. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue or green) are electron-poor and prone to nucleophilic attack. researchgate.net MEP analysis can help in understanding the non-covalent interactions that govern molecular recognition and chemical reactivity. nih.gov For instance, in flavone (B191248) derivatives, negative MEP regions have been correlated with their anti-picornavirus activity. nih.gov In the context of this compound, the MEP map would highlight the electron-rich areas around the fluorine and nitrogen atoms, indicating their potential roles in intermolecular interactions.
Prediction of Spectroscopic Signatures
Computational chemistry, particularly through DFT methods, allows for the highly accurate prediction of spectroscopic signatures such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical calculations are crucial for confirming molecular structures and understanding the electronic environment of the nuclei.
Vibrational Spectroscopy (FT-IR)
Theoretical vibrational analysis is typically performed using DFT calculations, for example, with the B3LYP functional and a basis set like 6-311++G(d,p). tandfonline.com The process involves optimizing the molecular geometry to find an energy minimum, followed by the calculation of harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental modes of vibration, which can be compared directly with experimental data from FT-IR and FT-Raman spectroscopy. rsc.org
For instance, in a study of related biphenyl compounds like Biphenyl-4-carboxylic acid (BCA), 4-Acetylbiphenyl (ACB), and 2,4-difluorobiphenyl (B1582794) (DFB), DFT calculations have been used to assign the observed vibrational bands. tandfonline.com The effect of different substituents (carboxyl, acetyl, fluoro) on the vibrational frequencies of the biphenyl core can be systematically analyzed. tandfonline.com Such analyses for this compound would involve identifying characteristic vibrational modes, including N-H stretching and bending of the amine group, C-F stretching of the fluoro group, and the various C-C and C-H vibrations of the biphenyl rings. The C-N stretching vibrations in similar aromatic amines have been observed experimentally and computationally around 1346 cm⁻¹ and 1347 cm⁻¹. rsc.org
Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Fluorinated Biphenyl System
| Functional Group/Vibration Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretch | Data not available | Data not available |
| C-H Aromatic Stretch | Data not available | Data not available |
| C=C Aromatic Stretch | Data not available | Data not available |
| C-F Stretch | Data not available | Data not available |
| N-H Bend | Data not available | Data not available |
Note: Specific computational data for this compound was not found. This table serves as a template to illustrate how theoretical and experimental data are typically compared.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical structure elucidation. The ¹⁹F nucleus is particularly advantageous for analysis due to its 100% natural abundance, high sensitivity, and exceptionally wide range of chemical shifts (over 700 ppm), which minimizes the probability of signal overlap. arxiv.org For fluorinated compounds, ¹⁹F NMR provides a clear window into the local electronic environment. mdpi.com
Theoretical calculations can predict the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. For example, in a study on various fluorinated biphenyl derivatives, ¹H NMR spectral data revealed distinct signals for aromatic protons, often appearing as multiplets between 7.0 and 8.0 ppm. figshare.comresearchgate.net Similarly, ¹³C NMR spectra for fluorinated biphenyls show characteristic signals for carbon atoms bonded to fluorine, which appear as doublets due to C-F coupling. scielo.org.mx For this compound, one would expect to see distinct signals for the 12 carbon atoms and the 10 protons, with their chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating amine group.
Global Reactivity Descriptors
Conceptual DFT provides a framework for quantifying the global reactivity of a molecule through a set of descriptors. cmu.ac.thacs.org These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx They offer valuable insights into the chemical stability and reactivity of a compound in redox reactions.
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO
Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO
Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO - EHOMO). A larger gap implies higher kinetic stability and lower chemical reactivity. figshare.com
Chemical Potential (μ): The escaping tendency of electrons. μ = (EHOMO + ELUMO) / 2
Chemical Hardness (η): The resistance to change in electron distribution. η = (ELUMO - EHOMO) / 2
Global Softness (S): The reciprocal of hardness (S = 1 / 2η). A higher softness value indicates greater reactivity. scielo.org.mx
Electrophilicity Index (ω): A measure of the ability to accept electrons. ω = μ² / 2η
Table 2: Illustrative Global Reactivity Descriptors for a Series of Fluorinated Biphenyl Compounds (in eV)
| Compound | EHOMO | ELUMO | Energy Gap (ΔE) | Ionization Potential (I) | Electron Affinity (A) | Chemical Potential (μ) | Hardness (η) | Softness (S) | Electrophilicity (ω) |
| DFBPE | -6.83 | -2.15 | 4.68 | 6.83 | 2.15 | -4.49 | 2.34 | 0.21 | 4.32 |
| DFDMBP | -6.04 | -1.25 | 4.79 | 6.04 | 1.25 | -3.65 | 2.40 | 0.21 | 2.78 |
| DFNBP | -7.51 | -3.21 | 4.30 | 7.51 | 3.21 | -5.36 | 2.15 | 0.23 | 6.69 |
| DFBPMS | -6.61 | -1.82 | 4.79 | 6.61 | 1.82 | -4.22 | 2.40 | 0.21 | 3.71 |
| TBDFBP | -6.67 | -1.36 | 5.31 | 6.67 | 1.36 | -4.02 | 2.66 | 0.19 | 3.04 |
Source: Adapted from data on difluorinated biphenyl compounds. Note: This data is for illustrative purposes as specific values for this compound are not available.
Applications of 2 Fluoro 1,1 Biphenyl 2 Amine and Its Derivatives in Organic Synthesis
Role as Versatile Synthetic Intermediates and Building Blocks
Fluorinated compounds are essential in the development of new drugs and materials. The strategic placement of fluorine can influence properties like metabolic stability, lipophilicity, and binding affinity. Fluorinated amine compounds, in particular, are considered valuable building blocks in medicinal chemistry and organic synthesis. nih.govorganic-chemistry.orgnih.gov The development of diversity-oriented synthesis strategies often relies on versatile fluorine-containing building blocks to create libraries of novel compounds for screening. encyclopedia.pub The 2'-fluoro[1,1'-biphenyl]-2-amine scaffold provides a rigid biphenyl (B1667301) backbone combined with the unique electronic properties of the fluorine atom and the reactive potential of the amino group, making it a valuable intermediate for constructing more complex molecular architectures.
Precursors in Agrochemical Synthesis (e.g., Bixafen, Fluxapyroxad)
Derivatives of this compound are critical intermediates in the synthesis of modern fungicides, particularly those belonging to the class of succinate (B1194679) dehydrogenase inhibitors (SDHI).
Bixafen: This fungicide is produced through the formal condensation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with the amino group of 3',4'-dichloro-5-fluorobiphenyl-2-amine. nih.gov The synthesis of this key biphenyl amine intermediate can be achieved through various methods, including Suzuki coupling reactions of fluoroanilines with substituted boronic acids or Gomberg-Bachmann reactions. google.comgoogle.com Bixafen is highly effective against a broad spectrum of fungal pathogens in cereal crops. cabidigitallibrary.org
Fluxapyroxad: Another important SDHI fungicide, Fluxapyroxad, is synthesized from a related intermediate, 3',4',5'-trifluorobiphenyl-2-amine. nih.govebi.ac.uk The synthesis of this precursor is a key step and can be accomplished via metal-catalyzed cross-coupling reactions. chemicalbook.comgoogle.com Fluxapyroxad is used to control a wide range of fungal diseases in crops like grains, soybeans, and corn. google.com
| Agrochemical | Precursor | Chemical Name of Precursor |
| Bixafen | 3',4'-dichloro-5-fluorobiphenyl-2-amine | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide bcpcpesticidecompendium.org |
| Fluxapyroxad | 3',4',5'-trifluorobiphenyl-2-amine | 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)pyrazole-4-carboxamide nih.gov |
Ligands in Metal-Catalyzed Organic Reactions
The nitrogen atom in the amine group and the specific stereoelectronic profile imparted by the fluorine atom make fluorinated amine derivatives potential candidates for ligands in metal-catalyzed reactions. Chiral 1,2-diaminocyclohexane (DACH)-derived diimine ligands incorporating fluorine have been utilized in asymmetric catalysis, such as in copper-catalyzed Diels-Alder reactions and carbene insertion into Si-H bonds. The coordination chemistry of transition metals with Schiff base ligands derived from fluorinated benzohydrazides has also been explored, demonstrating the ability of such structures to form stable metal complexes with potential catalytic applications. nih.gov While direct applications of this compound as a ligand are not extensively detailed, the broader class of fluorinated amines shows significant promise in the design of new catalysts for asymmetric transformations.
Development of Novel Functional Organic Materials (e.g., OLEDs, LCDs, organic semiconductors)
Fluorinated biphenyl compounds are integral to the development of advanced functional materials due to their unique electronic properties, thermal stability, and specific liquid crystalline behaviors.
Liquid Crystal Displays (LCDs): Fluorinated biphenyl derivatives are essential components in liquid crystal mixtures for displays. researchgate.net They offer excellent thermal stability, low viscosity, and optimal dielectric anisotropy, which are critical for achieving fast response times and high contrast ratios in modern LCDs, including fringe-field switching (FFS) and in-plane switching (IPS) modes. nbinno.commdpi.com The presence of fluorine helps to limit coordination with cationic impurities, thereby improving the reliability and voltage holding ratio of the display. researchgate.netproculustech.com
Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors: The biphenyl amine scaffold is found in various organic semiconductors used in optoelectronic applications. nih.gov While not this compound itself, related fluorinated biphenyl diamine molecules have been synthesized and used as anode buffer layers in OLEDs to reduce operating voltage and increase efficiency and stability. hku.hk Other complex amine derivatives featuring a fluorene (B118485) core, which is structurally related to biphenyl, serve as fundamental building blocks for high-performance OLED materials due to their thermal stability and charge transport properties. nbinno.com
| Application Area | Compound Class | Key Properties |
| Liquid Crystal Displays (LCDs) | Fluorinated Biphenyl Derivatives | High thermal stability, low viscosity, optimal dielectric anisotropy researchgate.netnbinno.com |
| Organic Light-Emitting Diodes (OLEDs) | Fluorinated Biphenyl Amines | Improved efficiency, stability, and charge transport nih.govhku.hk |
| Organic Semiconductors | Biphenyl Enamines | High thermal stability, good charge-carrier mobility nih.gov |
Synthesis of Pharmaceutical Intermediates and Analogs
The 2-fluorobiphenyl (B19388) moiety is a key structural feature in several pharmaceutical compounds. The synthesis of these molecules often involves intermediates that are derivatives of fluorinated biphenyls. fluoropharm.com
Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), is chemically known as (±)-2-(2-fluoro-4-biphenyl)-propionic acid. patsnap.com Its core structure is 2-fluorobiphenyl. While various synthetic routes to Flurbiprofen exist, they typically build upon precursors like o-fluoroaniline or other functionalized 2-fluorobiphenyls rather than directly from this compound. patsnap.comgoogle.com
Once synthesized, Flurbiprofen itself serves as a starting material for the creation of numerous derivatives with potentially new biological activities. For example, Flurbiprofen amides have been synthesized by condensing Flurbiprofen with various amines. nih.gov These new chemical entities are explored for different therapeutic applications, such as dual inhibitors for fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2), which have potential as analgesic agents. nih.gov Other research has focused on creating hybrid molecules by linking Flurbiprofen with other bioactive scaffolds, such as coumarin (B35378) or amphetamine, to explore novel pharmacological profiles. mdpi.comresearchgate.netmdpi.com
| Compound/Derivative | Starting Materials for Synthesis | Application/Research Area |
| Flurbiprofen | o-Fluoroaniline; 2-(4-amino-3-fluorophenyl) ethyl propionate (B1217596) patsnap.comgoogle.com | Non-steroidal anti-inflammatory drug (NSAID) patsnap.com |
| Flurbiprofen Amides (e.g., Flu-AM4) | Flurbiprofen, 2-amino-3-bromopyridine (B76627) nih.gov | Potential dual FAAH/COX-2 inhibitors, analgesics nih.gov |
| Flurbiprofen-Coumarin Hybrid | Flurbiprofen, 7-amino-4-methyl-coumarin mdpi.comresearchgate.net | Bio-functional hybrid compound for pharmacological studies mdpi.comresearchgate.net |
| (Benzylideneamino)triazole–Thione Derivatives of Flurbiprofen | Flurbiprofen acs.org | In vivo analgesic potential acs.org |
Conclusion and Future Research Directions
Summary of Key Research Findings on 2'-Fluoro[1,1'-biphenyl]-2-amine and Related Compounds
This compound and its derivatives are crucial intermediates in the synthesis of a wide array of functional molecules. rsc.org Research has highlighted their importance in the development of pharmaceuticals and advanced materials. arabjchem.orgontosight.ai
A notable application of the fluoro-biphenylamine core is in the development of therapeutics. For instance, derivatives of this scaffold have been investigated for their potential as anti-epileptic drugs. nih.gov In one study, optimization of a related sulfonamide compound led to the identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a potent, broad-spectrum anti-epileptic drug candidate. nih.gov This compound, designated DSP-0565, demonstrated significant anti-convulsant activity in various preclinical models. nih.gov
Furthermore, the 2-aminobiphenyl (B1664054) moiety is a key structural component for the synthesis of carbazoles, a class of heterocyclic compounds with important applications. organic-chemistry.org The iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls provides an efficient route to N-H carbazoles. organic-chemistry.org
The synthesis of fluorinated biphenyl (B1667301) derivatives, including those related to this compound, is of significant interest for creating liquid crystals. The inclusion of fluorine can alter key properties such as melting point, viscosity, and dielectric anisotropy, which are critical for applications like thin-film transistor liquid crystal displays (TFT-LCDs). arabjchem.org
The table below summarizes key findings related to the application and synthesis of these compounds.
| Compound/Scaffold | Research Area | Key Finding |
| 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide | Medicinal Chemistry (Anti-epileptics) | Identified as a potent, broad-spectrum anti-epileptic drug candidate (DSP-0565) with a good safety margin in preclinical models. nih.gov |
| 2-Aminobiphenyls | Synthetic Chemistry | Serve as key precursors for the synthesis of carbazoles via iridium-catalyzed dehydrogenative cyclization. organic-chemistry.org |
| Fluorinated Biphenyls | Materials Science (Liquid Crystals) | The strategic incorporation of fluorine atoms modifies physical properties essential for high-performance liquid crystal displays. arabjchem.org |
| 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine | Agrochemicals | A key intermediate in the synthesis of Fluxapyroxad, a fungicide that inhibits succinate (B1194679) dehydrogenase in fungi. sci-hub.se |
Emerging Trends in Fluoro-Biphenylamine Chemistry
The field of fluoro-biphenylamine chemistry is continuously evolving, driven by the demand for novel molecules with tailored properties. Several emerging trends are shaping the direction of research in this area.
One significant trend is the increasing use of these fluorinated scaffolds as "privileged structures" in medicinal chemistry. gre.ac.uk The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This has led to their exploration in developing inhibitors for various enzymes and receptors. For example, derivatives of (R)-3-(1-(4'-fluoro-[1,1'-biphenyl]-2-yl)ethoxy)pyridin-2-amine have been synthesized and investigated as potential dual inhibitors of ROS1 and ALK kinases, which are implicated in certain types of cancer. tandfonline.com
Another trend is the development of more efficient and sustainable synthetic methods. This includes the use of advanced catalytic systems and the exploration of novel cross-coupling strategies to construct the biphenyl core. rsc.org There is also a growing interest in the application of these compounds in materials science, particularly in the design of organic light-emitting diodes (OLEDs) and other organic electronic devices. arabjchem.orgrsc.org The unique electronic properties conferred by the fluoro-biphenylamine moiety make it an attractive building block for these applications. ontosight.ai
Furthermore, the study of atropisomerism in biphenyl systems, where rotation around the central carbon-carbon bond is restricted, is gaining traction. rsc.org The controlled synthesis of specific atropisomers is crucial as they can exhibit different biological activities.
Prospective Areas for Advanced Synthetic Methodologies
The synthesis of this compound and its analogs predominantly relies on cross-coupling reactions, with the Suzuki-Miyaura reaction being a cornerstone methodology. x-mol.comchemicalbook.comrsc.org However, there is ongoing research to develop more advanced and efficient synthetic strategies.
A key area of development is the design of novel palladium catalysts and ligands that can facilitate the coupling of challenging substrates, such as sterically hindered or electronically deactivated anilines and boronic acids. uliege.begoogle.com For instance, the use of biphenyl phosphine (B1218219) ligands in combination with a palladium source has shown promise for the Suzuki-Miyaura reaction between ortho-substituted anilines and phenylboronic acid derivatives. google.com
Another promising direction is the use of alternative coupling partners and reaction conditions. This includes the exploration of organozinc reagents in Negishi coupling reactions and the development of ligandless or phosphine-free catalytic systems to improve cost-effectiveness and reduce catalyst-related impurities. rsc.orguliege.be The use of microwave irradiation to accelerate reaction times is also becoming more common. organic-chemistry.org
Furthermore, direct C-H arylation is emerging as a powerful tool for the synthesis of biphenylamines, offering a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. rsc.org The development of catalytic systems that can achieve high regioselectivity in the C-H functionalization of anilines is a major focus of current research. rsc.org
The table below highlights some of the synthetic methodologies employed for biphenylamine synthesis.
| Reaction Type | Key Features |
| Suzuki-Miyaura Coupling | Widely used, mild conditions, commercially available starting materials. x-mol.comchemicalbook.comrsc.org |
| Negishi Coupling | Utilizes organozinc reagents, offering a different reactivity profile. rsc.org |
| Iridium-Catalyzed Dehydrogenative Cyclization | Used for the synthesis of carbazoles from 2-aminobiphenyls. organic-chemistry.org |
| Direct C-H Arylation | Atom-economical approach that avoids pre-functionalization of substrates. rsc.org |
Potential for Further Theoretical and Applied Research
The unique properties of this compound and its derivatives offer fertile ground for both theoretical and applied research.
From a theoretical standpoint, computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the conformational preferences, electronic properties, and reactivity of these molecules. nih.gov This understanding can aid in the rational design of new catalysts for their synthesis and predict the biological activity of novel derivatives. Further theoretical work could focus on elucidating the mechanism of action of drugs derived from this scaffold and understanding the impact of fluorine substitution on protein-ligand interactions.
In terms of applied research, the potential of fluoro-biphenylamines in medicinal chemistry is far from exhausted. Further exploration of this scaffold could lead to the discovery of new therapeutic agents for a wide range of diseases, including cancer, inflammatory disorders, and neurological conditions. rsc.org For example, derivatives of flurbiprofen, which contains a 2-fluoro-[1,1'-biphenyl]-4-yl moiety, have been synthesized and investigated for their effects on β-amyloid levels, relevant to Alzheimer's disease. mdpi.commdpi.comresearchgate.net
In materials science, there is significant potential for developing novel organic electronic materials based on the fluoro-biphenylamine core. Research could focus on synthesizing new polymers and small molecules for applications in OLEDs, organic photovoltaics, and sensors. The tunability of the electronic properties through substitution on the biphenyl rings makes this an attractive area for further investigation. arabjchem.org
Q & A
What are the optimized synthetic routes for preparing 2'-fluoro[1,1'-biphenyl]-2-amine, and how do reaction conditions influence yield?
Methodological Answer:
The most common method involves Pd-catalyzed cross-coupling reactions . For example, reacting 2-bromoaniline with fluorophenylboronic acid derivatives under Suzuki-Miyaura conditions (e.g., Pd(OAc)₂, DPEphos ligand, toluene, and t-BuONa base at 100°C) yields substituted biphenylamines. Yields vary (36–84%) depending on substituent steric/electronic effects and ligand choice . Alternative routes include photostimulated reactions , where irradiation of 2′-halobiphenylamines in DMSO with t-BuOK can form carbazoles (57% yield) but may also yield reduction byproducts (e.g., [1,1′-biphenyl]-2-amine) . For fluorinated analogs, optimizing solvent polarity and base strength is critical to suppress side reactions.
How can researchers validate the structural purity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy : Compare ¹H/¹³C NMR data with literature. For example, aryl proton signals in 2'-chloro analogs appear as doublets (δ 6.8–7.4 ppm) due to coupling with fluorine .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing ortho/para substituents) by analyzing dihedral angles between biphenyl rings .
- HPLC-MS : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to confirm purity (>95%) and detect halogenated impurities.
What are the key stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as UV exposure can trigger ring closure to carbazoles .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group.
- Inert Atmosphere : Argon or nitrogen blankets minimize oxidative decomposition, particularly for electron-rich aromatic amines .
How is this compound utilized as a synthetic intermediate in drug discovery?
Methodological Answer:
- Pharmaceutical Scaffolds : It serves as a precursor for kinase inhibitors or neurokinin antagonists. For example, biphenylamine derivatives are alkylated or acylated to introduce pharmacophores (e.g., morpholino groups) .
- Fluorine Effects : The fluorine atom enhances bioavailability by modulating lipophilicity and metabolic stability. Substituent positioning (ortho vs. para) impacts target binding affinity .
What mechanistic insights explain the formation of carbazole byproducts during synthesis?
Methodological Answer:
Under photostimulation, 2′-halobiphenylamines undergo intramolecular C–N coupling via a radical pathway. The halogen (Cl/F) acts as a leaving group, forming a biradical intermediate that cyclizes to carbazole. Solvent choice (e.g., DMSO vs. liquid NH₃) influences reaction kinetics: polar aprotic solvents stabilize intermediates, while low temperatures (–33°C) reduce radical recombination . Competing reduction pathways (e.g., dehalogenation to [1,1′-biphenyl]-2-amine) occur with excess base .
How can computational modeling optimize reaction conditions for this compound derivatives?
Methodological Answer:
- DFT Calculations : Predict regioselectivity in cross-coupling by analyzing transition-state energies for different substituents (e.g., electron-withdrawing groups favor para coupling) .
- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. THF) on Pd catalyst turnover.
- Crystal Structure Prediction : Use software like Mercury to design derivatives with improved crystallinity for X-ray analysis .
What strategies minimize halogenated impurities in this compound synthesis?
Methodological Answer:
- Purification : Silica gel chromatography (petroleum ether/EtOAc gradient) effectively separates mono- and dihalogenated byproducts .
- Catalyst Screening : Bulky ligands (e.g., DPEphos) suppress undesired homocoupling of boronic acids.
- Reaction Monitoring : Use TLC or in-situ IR to detect early-stage intermediates and adjust stoichiometry .
How can the electronic properties of this compound be tuned for catalytic applications?
Methodological Answer:
- Substituent Engineering : Introduce electron-donating groups (e.g., methoxy) to enhance Pd catalyst activity in cross-couplings .
- Fluorine Positioning : Para-fluorine increases electron deficiency, improving oxidative addition in C–N coupling reactions .
What pharmacological assays are suitable for evaluating this compound derivatives?
Methodological Answer:
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases.
- Cellular Uptake : Radiolabel derivatives with ¹⁸F for PET imaging to assess biodistribution .
- Toxicity Screening : Perform MTT assays on HEK293 cells to identify cytotoxicity thresholds.
What analytical challenges arise in characterizing fluorinated biphenylamines, and how are they resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
